N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: is a compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family. This class of compounds has garnered significant interest due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The cyclization process is facilitated by an oxidation-reduction mechanism using chloranil . The general synthetic route can be summarized as follows:
Starting Materials: 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Chloranil is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is used as a scaffold for the development of novel compounds with potential biological activities .
Biology: The compound has shown promise in biological studies, particularly in its ability to interact with DNA and exhibit cytotoxic effects on cancer cell lines .
Medicine: Due to its cytotoxic properties, the compound is being investigated as a potential anticancer agent. It has demonstrated activity against various cancer cell lines, including melanoma .
Industry: In the pharmaceutical industry, this compound serves as a lead structure for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its ability to intercalate into DNA, thereby disrupting the DNA structure and inhibiting the proliferation of cancer cells . The compound upregulates pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating pro-oncogenic proteins like Bcl-2 .
Comparison with Similar Compounds
Imiquimod: A compound used in topical therapy for certain types of skin cancers.
EAPB0203: A structurally similar compound with higher in vitro potency than imiquimod.
Other [1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Uniqueness: N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its potent cytotoxic effects on cancer cell lines .
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-3-13-8-10-14(11-9-13)19-17-18-22-21-12(2)23(18)16-7-5-4-6-15(16)20-17/h4-11H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMUORDVJQANNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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